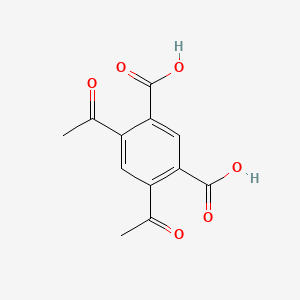![molecular formula C11H13NO2S B14471011 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine CAS No. 66394-53-4](/img/structure/B14471011.png)
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to an aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be achieved through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, which produces the corresponding aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of solid acid catalysts like Montmorillonite K-10, which catalyzes the reaction of imines with ethyl diazoacetate to yield cis-aziridines . This method is advantageous due to its high selectivity and efficiency under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines, thiols, or alcohols depending on the nucleophile used.
Scientific Research Applications
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Studied for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine involves its interaction with molecular targets such as tubulin. The compound inhibits the polymerization of tubulin, leading to the destabilization of microtubules, which is crucial for cell division. This results in the arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be compared with other aziridine derivatives such as:
1-(3-Nitrobenzenesulfonyl)aziridine: Similar in structure but contains a nitro group instead of a prop-1-en-2-yl chain.
1-Phenylmethanesulfonyl-aziridine: Contains a phenylmethanesulfonyl group instead of a benzenesulfonyl group.
1-(4-Chlorobenzenesulfonyl)-2-phenyl-aziridine: Contains a chlorobenzenesulfonyl group and an additional phenyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
66394-53-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)prop-1-en-2-yl]aziridine |
InChI |
InChI=1S/C11H13NO2S/c1-10(12-7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
InChI Key |
FXZILOIQTXTPFD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




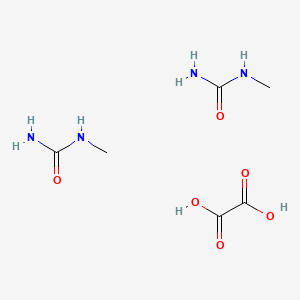
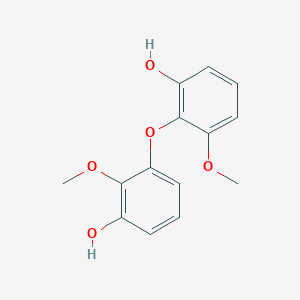
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
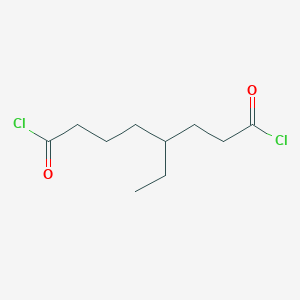
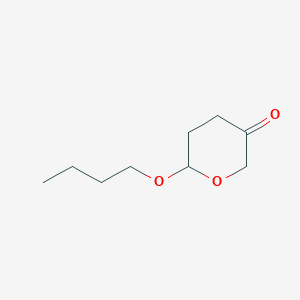
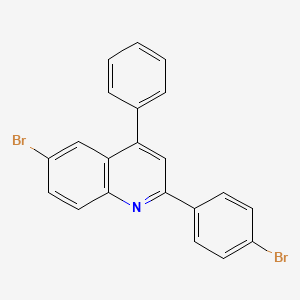
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
